LY3130481

Beschreibung

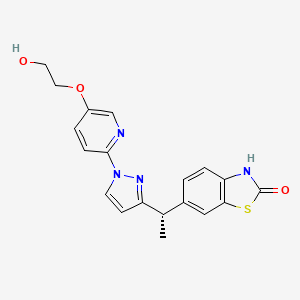

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[(1S)-1-[1-[5-(2-hydroxyethoxy)pyridin-2-yl]pyrazol-3-yl]ethyl]-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-12(13-2-4-16-17(10-13)27-19(25)21-16)15-6-7-23(22-15)18-5-3-14(11-20-18)26-9-8-24/h2-7,10-12,24H,8-9H2,1H3,(H,21,25)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTKOFPQDKJCAN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)NC(=O)S2)C3=NN(C=C3)C4=NC=C(C=C4)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)NC(=O)S2)C3=NN(C=C3)C4=NC=C(C=C4)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610802-47-5 | |

| Record name | LY-3130481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610802475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3130481 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIQTLNB50N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of LY3130481: A Forebrain-Selective AMPA Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LY3130481 (also known as CERC-611) represents a novel approach in antiepileptic drug development, characterized by its unique mechanism of action as a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit. This selectivity for TARP γ-8-associated AMPA receptors, which are predominantly expressed in forebrain regions like the hippocampus, allows for targeted modulation of excitatory neurotransmission in brain circuits implicated in seizure generation.[1][2][3][4][5] This forebrain-selective antagonism is hypothesized to confer broad-spectrum anticonvulsant efficacy while mitigating the motor side effects, such as dizziness and ataxia, commonly associated with non-selective AMPA receptor antagonists like perampanel.[1][3] Preclinical studies have demonstrated the potent anticonvulsant effects of this compound in a variety of animal models of epilepsy, and preliminary investigations in human tissue have shown its ability to reduce neuronal hyperexcitability.[6][7] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, pharmacological profile, and the experimental evidence that underpins its development.

Molecular Target and Binding

The primary molecular target of this compound is the TARP γ-8 (also known as CACNG8) auxiliary subunit of the AMPA receptor complex.[2][7] Unlike traditional AMPA receptor antagonists that bind to the glutamate binding site on the principal GluA subunits, this compound exerts its effect through a distinct mechanism. Research has shown that this compound binds directly to the TARP γ-8 protein, and this binding does not require the presence of the AMPA receptor itself.[8] This interaction is highly selective for TARP γ-8 over other TARP isoforms, such as TARP γ-2, which is highly expressed in the cerebellum and associated with motor control.[1][3]

Structural Determinants of Binding

Homology modeling based on the crystal structure of claudin-19, a distant homolog of TARPs, has provided insights into the binding site of this compound on TARP γ-8.[8] Mutational studies have identified specific amino acid residues within the extracellular loops of TARP γ-8 that are critical for the binding of this compound and confer its selectivity.[3] This targeted binding to an auxiliary subunit represents a novel strategy for achieving region-selective modulation of neurotransmitter receptors.

Signaling Pathway

This compound functions as a negative allosteric modulator of TARP γ-8-containing AMPA receptors. By binding to TARP γ-8, it is thought to induce a conformational change in the AMPA receptor complex that reduces the channel's response to glutamate. This leads to a decrease in the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, thereby dampening excitatory synaptic transmission.

References

- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Cerecor Drug Candidate CERC-611 (this compound) Published in Nature Medicine :: Avalo Therapeutics, Inc. (AVTX) [ir.avalotx.com]

- 6. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611). | Semantic Scholar [semanticscholar.org]

- 7. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Determinants of the γ-8 TARP Dependent AMPA Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Determinants of LY3130481 Selectivity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3130481 (also known as CERC-611) is a novel, orally bioavailable antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor that exhibits remarkable selectivity for receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. This unique pharmacological profile allows for targeted modulation of AMPA receptor activity in specific brain regions, such as the hippocampus, where TARP γ-8 is highly expressed, while sparing receptors in other regions like the cerebellum, where TARP γ-2 is predominant. This forebrain-selective antagonism presents a promising therapeutic strategy for neurological disorders like epilepsy, with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists. This guide provides a comprehensive overview of the structural and molecular determinants of this compound's selectivity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.

Introduction: The Role of TARPs in AMPA Receptor Function and Pharmacology

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their function is intricately regulated by a family of auxiliary subunits known as TARPs. These transmembrane proteins associate with AMPA receptors to modulate their trafficking, gating, and pharmacology. The differential expression of TARP isoforms across various brain regions provides an avenue for the development of region-selective AMPA receptor modulators.

This compound was discovered through a rational drug design approach that aimed to exploit the distinct molecular properties of AMPA receptor-TARP complexes. Its selectivity for γ-8-containing AMPA receptors is the cornerstone of its therapeutic potential, offering the prospect of potent anticonvulsant activity without the motor-impairing side effects associated with global AMPA receptor blockade.[1]

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for TARP γ-8-containing AMPA receptors has been quantified using in vitro functional assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against AMPA receptors (GluA1o splice variant) co-expressed with various TARP isoforms.

| TARP Isoform | IC50 (nM) of this compound | Fold Selectivity vs. γ-8 |

| γ-8 | 110 | 1 |

| γ-2 | >30,000 | >273 |

| γ-3 | >30,000 | >273 |

| γ-4 | 12,000 | 109 |

| γ-5 | >30,000 | >273 |

| γ-7 | >30,000 | >273 |

| Data from Kato et al., 2016 |

Structural Basis of Selectivity

The profound selectivity of this compound for TARP γ-8 is dictated by specific amino acid residues within the binding pocket at the interface of the AMPA receptor and the TARP subunit.

The Binding Pocket

Cryo-electron microscopy and homology modeling studies have revealed that this compound binds to a pocket formed by the transmembrane helices of both the AMPA receptor (M1 and M4) and TARP γ-8 (M3 and M4).[2][3]

Key Amino Acid Residues

Two amino acid residues unique to TARP γ-8 are critical for the high-affinity binding of this compound:

-

Valine-177 (V177): Located on the third transmembrane domain (TM3) of TARP γ-8.

-

Glycine-210 (G210): Situated on the fourth transmembrane domain (TM4) of TARP γ-8.

In other TARP isoforms, these positions are occupied by bulkier amino acids, such as isoleucine and alanine, which are thought to sterically hinder the binding of this compound.[4] Site-directed mutagenesis studies have confirmed that mutating these residues in TARP γ-8 to their counterparts in other TARPs significantly reduces the potency of this compound.[4]

Furthermore, a conserved oxindole moiety present in this compound and other γ-8 selective modulators forms a crucial hydrogen bond with the side chain of Asparagine-172 (N172) in TARP γ-8, further anchoring the ligand in its binding site.[3]

The following diagram illustrates the key interactions between this compound and the TARP γ-8 subunit.

Caption: Key interactions between this compound and TARP γ-8.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity of this compound.

Calcium Influx Assay Using a Fluorescent Imaging Plate Reader (FLIPR)

This functional assay measures the ability of this compound to inhibit AMPA receptor activation by monitoring changes in intracellular calcium concentration.

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Cells are transiently co-transfected with cDNAs encoding the rat GluA1o AMPA receptor subunit and a specific human TARP isoform (γ-2, γ-3, γ-4, γ-5, γ-7, or γ-8) using a lipid-based transfection reagent.

-

Transfected cells are plated into 384-well black-walled, clear-bottom plates and incubated for 24-48 hours.

Assay Procedure:

-

The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

The dye solution is removed, and the cells are washed with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Varying concentrations of this compound are added to the wells and incubated for a specified period (e.g., 15 minutes).

-

The plate is placed in a FLIPR instrument, and baseline fluorescence is measured.

-

An agonist solution containing glutamate and the positive allosteric modulator cyclothiazide (CTZ) is added to stimulate AMPA receptor-mediated calcium influx.

-

Fluorescence is monitored for several minutes following agonist addition.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the peak fluorescence response compared to vehicle-treated controls.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

The following diagram outlines the workflow of the calcium influx assay.

Caption: Workflow for the FLIPR-based calcium influx assay.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled analog of a γ-8 selective antagonist to membranes from cells expressing TARP γ-8.

Membrane Preparation:

-

HEK293 cells stably expressing human TARP γ-8 are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration is determined using a standard protein assay (e.g., BCA assay).

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add the membrane preparation, a radiolabeled γ-8 selective antagonist (e.g., [3H]-LY3074158), and varying concentrations of the unlabeled competitor (this compound).

-

For determining non-specific binding, a high concentration of a non-radiolabeled γ-8 selective antagonist is added to a set of wells.

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The inhibition constant (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway

This compound acts as a negative allosteric modulator of AMPA receptors. By binding to the TARP γ-8 subunit, it stabilizes a conformational state of the receptor-TARP complex that is less responsive to the binding of the neurotransmitter glutamate. This leads to a reduction in the influx of cations (Na+ and Ca2+) through the receptor channel, thereby dampening excitatory neurotransmission.

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway illustrating this compound's mechanism.

Conclusion

The selectivity of this compound for TARP γ-8-associated AMPA receptors is a testament to the power of targeting auxiliary subunits for achieving region-specific and therapeutically advantageous pharmacology. The structural basis for this selectivity lies in a unique binding pocket at the AMPA receptor-TARP interface, with key contributions from specific amino acid residues in TARP γ-8. This detailed understanding of the molecular interactions provides a robust framework for the future design of even more refined modulators of AMPA receptor function for the treatment of a variety of neurological and psychiatric disorders.

References

The Pharmacological Profile of LY3130481: A Forebrain-Selective AMPA Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LY3130481, also known as CERC-611, is a novel, orally bioavailable small molecule that acts as a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This selectivity for TARP γ-8, which is predominantly expressed in the forebrain, particularly the hippocampus, allows for a targeted blockade of AMPA receptor activity in brain regions implicated in seizure generation while sparing receptors in other areas, such as the cerebellum. This unique pharmacological profile confers potent anticonvulsant efficacy across a range of preclinical models of epilepsy with a significantly improved side-effect profile, notably a lack of motor impairment, compared to non-selective AMPA receptor antagonists. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding and functional activity, preclinical efficacy and safety, and effects on neurochemistry.

Mechanism of Action: Selective Antagonism of TARP γ-8-Containing AMPA Receptors

This compound represents a rational drug design approach targeting a specific subset of AMPA receptors. Its primary mechanism of action is the selective negative allosteric modulation of AMPA receptors that are associated with the auxiliary subunit TARP γ-8.[1] TARPs are a family of proteins that modulate the trafficking, gating, and pharmacology of AMPA receptors. The differential expression of TARP isoforms across the brain provides an opportunity for tissue-specific drug targeting.

TARP γ-8 is highly expressed in the hippocampus, a key region involved in the generation and propagation of seizures, while being largely absent from the cerebellum, which is crucial for motor coordination.[2] In contrast, the TARP γ-2 subunit is predominantly found in the cerebellum. Non-selective AMPA receptor antagonists, such as perampanel, block AMPA receptors globally, leading to dose-limiting side effects like dizziness and ataxia, which are attributed to their action on cerebellar AMPA receptors.[2] this compound was designed to specifically antagonize TARP γ-8-containing AMPA receptors, thereby concentrating its therapeutic effect in the forebrain and minimizing off-target effects in the cerebellum.[2]

dot

References

The Discovery and Development of LY3130481 (CERC-611): A Forebrain-Selective AMPA Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY3130481, also known as CERC-611, is a pioneering investigational antiepileptic drug that represents a novel approach to the treatment of seizures. It is a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit. This selectivity for TARP γ-8-containing AMPA receptors, which are predominantly expressed in the forebrain, particularly the hippocampus, allows for targeted modulation of neural circuits involved in seizure generation while potentially sparing cerebellar AMPA receptors. This targeted approach aims to provide robust anticonvulsant efficacy with a significantly improved side-effect profile, particularly concerning motor impairment, compared to non-selective AMPA receptor antagonists. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental methodologies related to this compound.

Introduction: The Rationale for a TARP γ-8 Selective AMPA Receptor Antagonist

AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system, and their over-activation is a key factor in the pathophysiology of epilepsy.[1] Consequently, AMPA receptor antagonists have been developed as antiepileptic drugs. However, the ubiquitous expression of AMPA receptors throughout the brain, including the cerebellum, has led to dose-limiting side effects such as dizziness, ataxia, and motor impairment with non-selective antagonists like perampanel.[1]

The discovery of TARPs, a family of auxiliary proteins that modulate AMPA receptor trafficking and function, provided a new avenue for achieving brain-region-specific drug action.[2] The differential distribution of TARP isoforms, with TARP γ-8 being highly expressed in the hippocampus (a region frequently implicated in seizure onset) and TARP γ-2 being predominant in the cerebellum, presented a unique therapeutic opportunity.[2][3] The hypothesis was that a compound selectively antagonizing TARP γ-8-associated AMPA receptors would exhibit potent anticonvulsant effects by targeting hyperexcitable circuits in the forebrain, while avoiding the motor side effects mediated by AMPA receptors in the cerebellum.[1] This rationale led to the discovery and development of this compound.[2]

Mechanism of Action: Selective Antagonism of TARP γ-8 Containing AMPA Receptors

This compound is a non-competitive antagonist of AMPA receptors that is dependent on the presence of the TARP γ-8 subunit.[4] Studies have shown that this compound binds directly to the TARP γ-8 protein, rather than the AMPA receptor itself.[5] This interaction allosterically modulates the AMPA receptor channel, leading to its inhibition. The selectivity of this compound for TARP γ-8 over other TARP isoforms, such as the cerebellar TARP γ-2, is a key feature of its pharmacological profile.[3]

The signaling pathway affected by this compound is the canonical AMPA receptor-mediated excitatory neurotransmission. By selectively blocking TARP γ-8-containing AMPA receptors, this compound reduces the postsynaptic depolarization in response to glutamate release in brain regions where this complex is prevalent.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Selectivity of this compound

| Target | Assay Type | Activity (IC50) | Reference |

| Human GluA1/TARP γ-8 | Calcium Influx | 65 nM | [4] |

| Human GluA1/TARP γ-2 | Calcium Influx | >100 µM | [4] |

| Human GluA1 (no TARP) | Calcium Influx | >83 µM | [4] |

Data presented as the concentration required to inhibit 50% of the maximal response.

Table 2: Preclinical Anticonvulsant Efficacy of this compound (ED50 Values)

| Seizure Model | Species | Route of Administration | ED50 (mg/kg) | Reference |

| Maximal Electroshock Seizure (MES) | Mouse | Oral | 9.7 | [6] |

| Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | Oral | Data not available | |

| 6 Hz Psychomotor Seizure | Mouse | Oral | Data not available | |

| Amygdala Kindling | Rat | Oral | Data not available | [4][6] |

ED50 is the dose required to produce a therapeutic effect in 50% of the population. While several sources confirm efficacy in these models, specific ED50 values are not consistently reported in the public domain.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |

| Rat | Oral | Data not available | Data not available | ~2.5 | Data not available | [7] |

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available |

Table 4: Clinical Pharmacokinetic and Safety Data (Phase 1)

| Population | Dosing Regimen | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Adverse Events | Reference |

| Healthy Volunteers | Single Ascending Dose | Data not available | Data not available | Data not available | Generally well-tolerated | [8] |

| Healthy Volunteers | Multiple Ascending Dose | Data not available | Data not available | Data not available | Generally well-tolerated | [8] |

This compound (CERC-611) advanced to Phase 1 clinical trials in 2017.[8] However, detailed quantitative pharmacokinetic and safety data from these trials are not publicly available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for TARP γ-8-containing AMPA receptors. A close analog, [3H]-LY3074158, has been used as a radioligand for this purpose.[4]

Materials:

-

HEK293 cells expressing human GluA1 and TARP γ-8

-

Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [3H]-LY3074158

-

Unlabeled this compound (for competition binding)

-

96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the target receptors.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Binding Assay (Competition):

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer or unlabeled this compound at various concentrations.

-

50 µL of [3H]-LY3074158 at a fixed concentration (typically at or below its Kd).

-

100 µL of the cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding from wells containing a high concentration of unlabeled this compound.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of unlabeled this compound and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Imaging of transmembrane AMPA receptor regulatory protein by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxiliary subunits of AMPA receptors: The discovery of a forebrain-selective antagonist, this compound/CERC-611 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electroencephalographic, cognitive, and neurochemical effects of this compound (CERC-611), a selective antagonist of TARP-γ8-associated AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

LY3130481: A Precision Tool for Interrogating TARP-γ8 Associated AMPA Receptor Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system. Their function is intricately modulated by a family of auxiliary proteins known as Transmembrane AMPA Receptor Regulatory Proteins (TARPs). The differential expression of TARP isoforms across various brain regions presents a unique opportunity for the development of targeted therapeutics with improved side-effect profiles.[1][2] TARP-γ8, in particular, is predominantly expressed in the forebrain, with high concentrations in the hippocampus, a region heavily implicated in the pathophysiology of epilepsy.[1][2] In contrast, TARP-γ2 is the dominant isoform in the cerebellum, a brain region associated with motor control.[1][2]

This differential localization has spurred the development of molecules that can selectively target TARP-γ8-containing AMPA receptors, thereby offering the potential for therapeutic intervention in conditions like epilepsy, without the motor impairments often associated with non-selective AMPA receptor antagonists.[2][3] LY3130481 (also known as CERC-611) has emerged as a pioneering example of such a molecule.[4][5][6] It is a potent and selective antagonist of AMPA receptors associated with TARP-γ8, demonstrating significant anticonvulsant activity in preclinical models with a notable lack of motor side effects.[1][3] This technical guide provides a comprehensive overview of this compound as a research tool, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways and experimental workflows.

Quantitative Data Presentation

The selectivity and potency of this compound are best understood through a quantitative lens. The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound [1]

| Target | Assay Type | Activity (IC50 in µM) |

| hGluA1-γ8 | Antagonist | 0.065 |

| hGluA1-γ2 | Antagonist | >100 |

| hGluA1 | Antagonist | >83 |

| hGluA3 | Antagonist | >100 |

| hGluA4 | Antagonist | >100 |

| hGluA6 | Antagonist | >100 |

Table 2: In Vivo Anticonvulsant Efficacy of this compound [1]

| Seizure Model | Species | Route of Administration | Efficacy (ED50 in mg/kg or Minimal Effective Dose) |

| Pentylenetetrazole (PTZ)-induced seizures | Rat | Oral | 10 |

| Maximal Electroshock (MES) | Rat | Oral | 30 |

| Amygdala Kindling | Rat | Oral | 10 |

| Hippocampal Kindling | Rat | Oral | 3 |

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to characterize the function of TARP-γ8 and the activity of selective modulators like this compound.

Radioligand Binding Assay for TARP-γ8

This protocol is designed to determine the binding affinity of a compound for TARP-γ8 using a competitive binding assay with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human TARP-γ8.

-

Radiolabeled TARP-γ8 antagonist (e.g., [³H]-LY3130481 or a similar specific radioligand).

-

This compound (unlabeled) for competition.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-TARP-γ8 cells to confluence.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 4°C and resuspend the pellet in fresh binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

TARP-γ8 membrane preparation.

-

Radiolabeled ligand at a concentration near its Kd.

-

Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding).

-

A high concentration of a non-selective AMPA antagonist to determine non-specific binding.

-

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional antagonism of this compound on AMPA receptor currents in cells co-expressing specific AMPA receptor and TARP subunits.[7][8][9]

Materials:

-

HEK293 cells transiently or stably co-expressing an AMPA receptor subunit (e.g., GluA1) and a TARP subunit (e.g., TARP-γ8 or TARP-γ2).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

Glutamate (agonist).

-

This compound.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Cell Preparation:

-

Plate the co-transfected HEK293 cells onto glass coverslips.

-

-

Recording:

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Voltage-clamp the cell at -60 mV.

-

-

Drug Application:

-

Apply a brief pulse of glutamate to elicit an inward AMPA receptor-mediated current.

-

After establishing a stable baseline response, pre-incubate the cell with varying concentrations of this compound for a set period.

-

During the incubation with this compound, apply another pulse of glutamate.

-

-

Data Analysis:

-

Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of this compound.

-

Calculate the percentage inhibition of the current at each concentration of this compound.

-

Plot the percentage inhibition as a function of the log concentration of this compound to determine the IC50 value.

-

In Vivo Microdialysis

This protocol allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals following the administration of this compound.[10][11][12][13]

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound formulation for systemic administration.

-

HPLC system with electrochemical detection for neurotransmitter analysis.

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Allow the animal to recover from surgery.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals.

-

Administer this compound systemically (e.g., intraperitoneally or orally).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for neurotransmitter content (e.g., glutamate, GABA, dopamine, serotonin) using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

-

Analyze the time course of neurotransmitter changes following this compound administration.

-

Rotarod Test for Motor Coordination

This behavioral test is used to assess whether a compound like this compound causes motor impairment at doses that are effective in seizure models.[14][15][16][17][18]

Materials:

-

Rotarod apparatus.

-

Test animals (mice or rats).

-

This compound formulation for systemic administration.

-

Vehicle control.

Procedure:

-

Training:

-

Acclimate the animals to the rotarod apparatus by placing them on the rotating rod at a low, constant speed for a set duration on consecutive days prior to testing.

-

-

Testing:

-

Administer this compound or vehicle to the animals.

-

At a predetermined time post-administration (corresponding to the peak effect of the drug), place the animal on the rotarod.

-

The rod is then set to accelerate at a constant rate.

-

Record the latency to fall from the rotating rod.

-

-

Data Analysis:

-

Compare the latency to fall for the this compound-treated group with the vehicle-treated group using appropriate statistical tests.

-

A significant decrease in the latency to fall in the drug-treated group indicates motor impairment.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes involved in the study of this compound.

Caption: Mechanism of this compound action on TARP-γ8 associated AMPA receptors.

References

- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 2. researchgate.net [researchgate.net]

- 3. Forebrain-selective AMPA-receptor antagonism guided by TARP γ-8 as an antiepileptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electroencephalographic, cognitive, and neurochemical effects of this compound (CERC-611), a selective antagonist of TARP-γ8-associated AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mmpc.org [mmpc.org]

- 15. researchgate.net [researchgate.net]

- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 17. thieme-connect.com [thieme-connect.com]

- 18. Rotarod-Test for Mice [protocols.io]

A Technical Guide to the Neuroprotective Effects of LY3130481 (CERC-611)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

LY3130481, also known as CERC-611, is a first-in-class, orally bioavailable compound that functions as a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit. This selectivity confers a region-specific activity, primarily targeting the forebrain and hippocampus while sparing the cerebellum. Consequently, the neuroprotective effects of this compound have been extensively characterized in the context of epilepsy, where it demonstrates broad-spectrum anticonvulsant efficacy without the motor side effects typical of non-selective AMPA receptor antagonists. This technical guide provides an in-depth overview of its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the key signaling pathways involved in its neuroprotective activity.

Core Mechanism of Action: TARP γ-8-Selective AMPA Receptor Antagonism

The neuroprotective properties of this compound are rooted in its unique and highly selective mechanism of action.

1.1 The Role of AMPA Receptors and TARPs in Neuronal Excitability AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS). Overactivation of these receptors leads to excessive influx of Na⁺ and Ca²⁺, triggering a cascade of intracellular events that result in excitotoxicity and neuronal death. This process is a key pathological feature in conditions like epilepsy and ischemia.

The function and pharmacology of AMPA receptors are modulated by auxiliary subunits, most notably the TARP family. Different TARP isoforms are expressed in distinct brain regions. Of critical importance for this compound are:

-

TARP γ-8 (CACNG8): Highly concentrated in the forebrain, with significant enrichment in the hippocampus, a region pivotal in the generation and propagation of seizures.[1][2][3]

-

TARP γ-2 (Stargazin): Predominantly expressed in the cerebellum, a brain region essential for motor coordination.[3][4]

1.2 The Selectivity of this compound this compound was rationally designed to selectively antagonize AMPA receptors associated with the TARP γ-8 subunit.[3][5] Studies have shown that the compound binds directly to the γ-8 protein itself, a mechanism that does not require the presence of the AMPA receptor pore-forming subunit.[6][7] This selective blockade of TARP γ-8-containing AMPA receptors in the forebrain effectively dampens neuronal hyperexcitability in seizure-prone circuits.[5][8]

Crucially, this compound shows minimal activity at AMPA receptors associated with TARP γ-2 in the cerebellum.[5][9] This selectivity profile allows for a significant therapeutic window, achieving potent anticonvulsant effects without inducing the motor impairment, dizziness, and ataxia commonly associated with non-selective AMPA receptor antagonists like perampanel.[3][5]

Quantitative Data on Preclinical Efficacy

The neuroprotective effects of this compound are demonstrated by its potent and broad-ranging anticonvulsant activity in multiple preclinical models.

Table 1: Anticonvulsant Efficacy of this compound in Rodent Models

| Seizure Model | Species | Endpoint | Route of Admin. | ED₅₀ (mg/kg) or Minimal Effective Dose (MED) |

|---|---|---|---|---|

| Pentylenetetrazole (PTZ)-Induced Seizures | Mouse | Tonic Convulsions | PO | 1.8 |

| Maximal Electroshock (MES) | Mouse | Tonic Hindlimb Extension | PO | 13 |

| 6-Hz Psychomotor Seizures | Mouse | Seizure Protection | PO | 1.7 |

| Amygdala Kindled Seizures | Rat | Seizure Severity Score | PO | 3 (MED) |

| Corneal Kindled Seizures | Mouse | Seizure Protection | PO | 10 (MED) |

| Frings Audiogenic Seizures | Mouse | Tonic Convulsions | PO | 10 |

| GAERS Absence Seizures | Rat | Spike-Wave Discharges | PO | 10 (MED) |

Data synthesized from preclinical studies. ED₅₀ represents the dose effective in 50% of the population. MED represents the minimal dose at which a significant effect was observed.[3][10]

Table 2: Neurochemical Effects of this compound via In Vivo Microdialysis

| Neurotransmitter / Metabolite | Brain Region | Species | Dose (mg/kg, IP) | Maximum % Increase from Baseline |

|---|---|---|---|---|

| Histamine | Medial Prefrontal Cortex | Rat | 10 | ~275% |

| Acetylcholine | Medial Prefrontal Cortex | Rat | 10 | ~200% |

| Serotonin (5-HT) | Medial Prefrontal Cortex | Rat | 10 | ~175% |

| Telemethylhistamine | Medial Prefrontal Cortex | Rat | 10 | ~250% |

| 5-HIAA | Medial Prefrontal Cortex | Rat | 10 | ~150% |

| HVA | Medial Prefrontal Cortex | Rat | 10 | ~150% |

| MHPG | Medial Prefrontal Cortex | Rat | 10 | ~150% |

Data from Witkin et al., 2017.[11] These findings suggest that by modulating forebrain circuits, this compound can increase levels of neurotransmitters associated with wakefulness and cognitive function.

Detailed Experimental Protocols

The following protocols describe key methodologies used to establish the neuroprotective and anticonvulsant profile of this compound.

3.1 Protocol: In Vivo Anticonvulsant Activity Assessment (PTZ Model)

-

Animals: Adult male CF-1 mice are used. Animals are housed under standard conditions with ad libitum access to food and water.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose, 0.25% Tween 80) and administered orally (PO) via gavage at various doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group is included.

-

Pre-treatment Time: Efficacy is assessed at the time of predicted peak plasma concentration, typically 60 minutes post-dosing.

-

Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ), typically 85-100 mg/kg, is administered subcutaneously (SC).

-

Observation: Animals are placed in individual observation chambers and monitored for 30 minutes for the presence of clonic and tonic-clonic seizures. The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: The percentage of animals protected from the tonic seizure endpoint is calculated for each dose group. The ED₅₀ value, the dose protecting 50% of animals, is determined using log-probit analysis.

3.2 Protocol: Ex Vivo Electrophysiology on Acute Hippocampal Slices

-

Slice Preparation: A rodent is deeply anesthetized and transcardially perfused with ice-cold, oxygenated NMDG-based slicing solution.[12] The brain is rapidly removed, and the hippocampus is dissected. Coronal or horizontal slices (300-400 µm thick) are prepared using a vibratome in the same ice-cold solution.[13][14]

-

Recovery: Slices are allowed to recover in a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂ for at least 1 hour at room temperature.[15]

-

Recording: A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.

-

Measurement of Neuronal Firing: Spontaneous or evoked neuronal firing is recorded in current-clamp mode. For studies on human epileptic tissue, spontaneous epileptiform activity is monitored.[10]

-

Drug Application: After establishing a stable baseline recording, this compound (e.g., 1-10 µM) is added to the perfusing aCSF.

-

Data Analysis: The frequency of neuronal action potentials or epileptiform bursts is measured before and after drug application. A significant reduction in firing frequency indicates a dampening of neuronal excitability. The effect on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) can also be measured in voltage-clamp mode.

3.3 Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring

-

Surgical Procedure: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex) of an anesthetized rat and secured to the skull.[16] Animals are allowed to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region of the awake, freely moving animal.[17][18] The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[16]

-

Baseline Collection: The system is allowed to equilibrate for 1-2 hours. Following equilibration, dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of neurotransmitter levels.[16][19]

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally), and dialysate collection continues for several hours.

-

Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of various neurotransmitters and their metabolites.[17]

-

Data Analysis: Neurotransmitter concentrations in post-drug samples are expressed as a percentage of the average baseline concentration to determine the effect of this compound on neurotransmitter efflux.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core mechanism, experimental design, and therapeutic rationale for this compound.

References

- 1. Abundant distribution of TARP gamma-8 in synaptic and extrasynaptic surface of hippocampal neurons and its major role in AMPA receptor expression on spines and dendrites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. Distribution of AMPA receptor subunits and TARPs in synaptic and extrasynaptic membranes of the adult rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forebrain-selective AMPA-receptor antagonism guided by TARP γ-8 as an antiepileptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Determinants of the γ-8 TARP Dependent AMPA Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electroencephalographic, cognitive, and neurochemical effects of this compound (CERC-611), a selective antagonist of TARP-γ8-associated AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.providence.org [digitalcommons.providence.org]

- 13. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. Brain Slice Preparation for electrophysiology recording [protocols.io]

- 16. benchchem.com [benchchem.com]

- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with LY3130481 (CERC-611)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with LY3130481 (also known as CERC-611), a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.

Introduction

This compound is a novel anticonvulsant agent that exhibits a unique mechanism of action by selectively targeting AMPA receptors associated with the TARP γ-8 auxiliary subunit.[1][2][3] This subunit is predominantly expressed in forebrain regions, including the hippocampus, which is critically involved in seizure generation and propagation.[4][5] This targeted approach allows for potent anticonvulsant effects while minimizing the motor side effects, such as ataxia and sedation, that are commonly associated with non-selective AMPA receptor antagonists.[6][7] These notes are intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy and pharmacological profile of this compound.

Mechanism of Action Signaling Pathway

This compound acts as a negative allosteric modulator of AMPA receptors that are complexed with the TARP γ-8 protein. By binding to a site on the TARP γ-8 subunit, it reduces the channel's response to glutamate, thereby dampening excessive excitatory neurotransmission that can lead to seizures. The selectivity for TARP γ-8-containing AMPA receptors, which are enriched in the forebrain, over TARP γ-2-containing receptors in the cerebellum is the key to its improved side-effect profile.[3][6]

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the anticonvulsant efficacy of this compound in various preclinical rodent models of epilepsy.

Table 1: Anticonvulsant Activity of this compound in Acute Seizure Models in Mice

| Seizure Model | Strain | Administration Route | ED₅₀ (mg/kg) | 95% Confidence Interval |

| Maximal Electroshock (MES) | CD-1 | Oral | 10.3 | 7.9 - 13.4 |

| Subcutaneous Pentylenetetrazole (scPTZ) | CD-1 | Oral | 3.2 | 2.5 - 4.1 |

| 6-Hz Psychomotor Seizure | CF-1 | Oral | 1.8 | 1.2 - 2.7 |

| Audiogenic Seizure | Frings | Oral | 5.6 | 4.1 - 7.7 |

Table 2: Anticonvulsant Activity of this compound in Chronic and Genetic Seizure Models

| Seizure Model | Species | Administration Route | Effective Dose (mg/kg) | Endpoint |

| Amygdala Kindled Seizures | Rat | Oral | 10 | Reduction in seizure severity and duration |

| Corneal Kindled Seizures | Mouse | Oral | 10 | Reduction in seizure score |

| GAERS (Genetic Absence Epilepsy) | Rat | Oral | 30 | Reduction in spike-wave discharges |

Experimental Protocols

General Preparation and Administration of this compound

Vehicle Preparation: For oral administration, this compound can be suspended in a vehicle consisting of 1% carboxymethylcellulose (CMC), 0.25% Tween 80, and 0.05% antifoam in distilled water. The suspension should be prepared fresh daily and sonicated to ensure homogeneity.

Administration: Administer this compound via oral gavage (p.o.) at a volume of 5-10 ml/kg body weight for rats and 10 ml/kg for mice. For intraperitoneal (i.p.) injections, dissolve this compound in a suitable vehicle such as 20% hydroxypropyl-beta-cyclodextrin in saline.

Protocol 1: Maximal Electroshock (MES) Seizure Model in Mice

Objective: To assess the efficacy of this compound in a model of generalized tonic-clonic seizures.

Materials:

-

Male CD-1 mice (20-25 g)

-

This compound

-

Oral gavage needles

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

0.9% saline solution

Procedure:

-

Fast mice for 3-4 hours prior to dosing.

-

Administer this compound or vehicle orally at various doses.

-

At the time of peak drug effect (e.g., 60 minutes post-administration), apply a drop of saline to the eyes to ensure good electrical contact.

-

Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Calculate the ED₅₀ value using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model in Mice

Objective: To evaluate the efficacy of this compound against clonic seizures induced by a chemical convulsant.

Materials:

-

Male CD-1 mice (18-22 g)

-

This compound

-

Pentylenetetrazole (PTZ)

-

Oral gavage needles

-

Syringes and needles for subcutaneous injection

Procedure:

-

Administer this compound or vehicle orally.

-

At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

-

Immediately after PTZ injection, place the mice in individual observation chambers.

-

Observe the mice for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the limbs, trunk, or head lasting for at least 5 seconds).

-

Record the number of animals in each group that are protected from clonic seizures.

-

Calculate the ED₅₀ value.

Protocol 3: Amygdala Kindling Model in Rats

Objective: To assess the effect of this compound on focal seizures that generalize, a model of temporal lobe epilepsy.

Materials:

-

Male Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Bipolar stimulating and recording electrodes

-

Constant current stimulator

-

EEG recording system

-

This compound

Procedure:

-

Surgery: Anesthetize rats and stereotaxically implant a bipolar electrode into the basolateral amygdala. Allow for a one-week recovery period.

-

Kindling: Stimulate the amygdala once daily with a suprathreshold electrical stimulus (e.g., 1-second train of 60 Hz, 1 msec biphasic square wave pulses) until at least 10 consecutive stable Stage 5 seizures (generalized tonic-clonic seizures) are elicited according to Racine's scale.

-

Drug Testing: Once animals are fully kindled, administer this compound or vehicle orally.

-

At the time of peak drug effect, deliver the kindling stimulation.

-

Record the seizure severity score, seizure duration, and afterdischarge duration.

-

A washout period of at least 3 days should be allowed between drug tests in a crossover design.

Experimental Workflow Diagram

Figure 2: General workflow for in vivo anticonvulsant studies.

Conclusion

This compound represents a promising therapeutic agent for epilepsy with a novel mechanism of action that confers a significant advantage in terms of its side-effect profile. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and other TARP γ-8 selective AMPA receptor antagonists. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further characterize the therapeutic potential of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 6. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611). | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for CERC-611 Administration in Rodent Models of Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

CERC-611, also known as LY3130481, is a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3] This selectivity for TARP γ-8, which is predominantly expressed in the forebrain and hippocampus, allows for targeted modulation of glutamatergic neurotransmission in brain regions implicated in epilepsy, while potentially minimizing off-target effects associated with non-selective AMPA receptor antagonists.[3][4] Preclinical studies in various rodent models of epilepsy have demonstrated the anticonvulsant potential of CERC-611, suggesting its promise as a therapeutic agent for focal seizures.[1][2]

These application notes provide a comprehensive overview of the administration of CERC-611 in rodent models of epilepsy, including a summary of its efficacy, detailed experimental protocols, and a depiction of its mechanism of action.

Data Presentation: Anticonvulsant Efficacy of CERC-611

The following tables summarize the quantitative data on the anticonvulsant effects of CERC-611 in various rodent models of epilepsy. The data is compiled from preclinical studies and demonstrates the dose-dependent efficacy of the compound.

Table 1: Efficacy of CERC-611 in Acute Seizure Models in Mice

| Model | Seizure Type | Administration Route | Effective Dose (ED50) (mg/kg) | Notes |

| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Oral (p.o.) | 9.7 | Protection against tonic hindlimb extension. |

| Pentylenetetrazol (PTZ) | Clonic | Oral (p.o.) | 28.5 | Inhibition of clonic seizures. |

| 6-Hz Seizure Test | Psychomotor | Intraperitoneal (i.p.) | 15.8 | Protection against psychomotor seizures. |

Note: The data presented are based on published preclinical findings. ED50 values represent the dose at which 50% of the animals are protected from the seizure endpoint.

Table 2: Efficacy of CERC-611 in Chronic Seizure Models in Rats

| Model | Seizure Type | Administration Route | Efficacy | Notes |

| Amygdala Kindling | Focal to Bilateral Tonic-Clonic | Oral (p.o.) | Significant reduction in seizure severity and duration | Demonstrates potential for disease modification by inhibiting seizure sensitization. |

| Hippocampal Kindling | Focal | Oral (p.o.) | Attenuation of convulsions | Further supports efficacy against focal seizures. |

Signaling Pathway of CERC-611

CERC-611 exerts its anticonvulsant effects by selectively antagonizing AMPA receptors that are associated with the TARP γ-8 auxiliary subunit. This targeted approach modulates excitatory neurotransmission in brain regions with high TARP γ-8 expression, such as the hippocampus.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticonvulsant activity of CERC-611 in rodent models.

Maximal Electroshock (MES) Seizure Test

This model is used to assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Experimental Workflow:

Protocol:

-

Animals: Male ICR mice (20-25 g) are commonly used. Animals should be acclimated to the housing conditions for at least one week prior to testing.

-

Drug Preparation and Administration: CERC-611 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The drug or vehicle is administered orally (p.o.) via gavage.

-

Procedure:

-

At a predetermined time after drug administration (time to peak effect), corneal electrodes are applied to the eyes of the mouse. A drop of saline is applied to the electrodes to ensure good electrical contact.

-

An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

-

The animal is immediately observed for the presence of a tonic hindlimb extension seizure. The absence of this endpoint is considered protection.

-

-

Data Analysis: The number of animals protected at each dose is recorded. The effective dose 50 (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to identify compounds that can raise the seizure threshold, modeling clonic seizures.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. CERC-611 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols for Utilizing LY3130481 in Preclinical Seizure Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3130481 (also known as CERC-611) is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3][4] This selectivity for TARP γ-8, which is predominantly expressed in forebrain regions such as the hippocampus, confers a significant advantage by minimizing effects on cerebellar AMPA receptors associated with TARP γ-2.[4] This targeted mechanism of action suggests a reduced potential for motor impairment, a common side effect of non-selective AMPA receptor antagonists.[4] Preclinical studies have demonstrated the broad-spectrum anticonvulsant efficacy of this compound in a variety of acute, chronic, and genetic seizure models.[2][3][5] These application notes provide a detailed overview of the use of this compound in key seizure models, including experimental protocols and available efficacy data.

Mechanism of Action and Signaling Pathway

This compound exerts its anticonvulsant effects by selectively binding to and antagonizing AMPA receptors associated with the TARP γ-8 auxiliary subunit.[3][6] TARPs are crucial for the trafficking and function of AMPA receptors.[7] By blocking these specific AMPA receptors, this compound reduces excessive glutamatergic neurotransmission, a key factor in the initiation and propagation of seizures. The binding of this compound to the TARP γ-8-AMPA receptor complex prevents the ion channel from opening in response to glutamate, thereby decreasing postsynaptic depolarization and dampening neuronal hyperexcitability.[3][6]

Data Presentation: Efficacy of this compound in Preclinical Seizure Models

The following table summarizes the anticonvulsant effects of this compound in various well-established rodent models of seizures. While specific ED₅₀ values are not consistently available in the public domain, the qualitative efficacy is noted. Researchers are encouraged to consult the primary literature for more detailed quantitative data.

| Seizure Model | Species | Efficacy Endpoint | This compound Efficacy | Reference |

| Acute Models | ||||

| Maximal Electroshock (MES) | Mouse, Rat | Abolition of tonic hindlimb extension | Effective | [2][5] |

| Pentylenetetrazole (s.c. PTZ) | Mouse, Rat | Prevention of clonic seizures | Effective | [2][5] |

| Chronic Models | ||||

| Amygdala Kindling | Rat | Reduction in seizure severity (Racine score) | Effective | [2] |

| Hippocampal Kindling | Rat | Reduction in seizure severity | Effective | [2] |

| Genetic Models | ||||

| GAERS (Genetic Absence Epilepsy Rats from Strasbourg) | Rat | Reduction of spike-and-wave discharges | Effective | [2][8] |

| Frings Audiogenic Seizure-Susceptible Mice | Mouse | Protection against sound-induced seizures | Effective | [2] |

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This model is used to evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[9]

Materials:

-

Male CF-1 mice or Sprague-Dawley rats.

-

MES stimulator with corneal electrodes.

-

0.5% tetracaine hydrochloride solution (local anesthetic).

-

0.9% saline solution.

-

This compound formulated in a suitable vehicle (e.g., 20% Captisol).

Protocol:

-

Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

-

At the time of predicted peak effect, apply a drop of 0.5% tetracaine to the corneas of each animal for local anesthesia.

-

A minute later, apply a drop of 0.9% saline to the corneas to ensure good electrical contact.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) via the corneal electrodes.[9]

-

Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this endpoint is indicative of an anticonvulsant effect.[9]

-

Calculate the percentage of animals protected at each dose and determine the ED₅₀ value.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds that can prevent clonic seizures, modeling myoclonic and absence seizures.[1]

Materials:

-

Male CF-1 mice or Sprague-Dawley rats.

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for mice).[10]

-

Observation chambers.

-

This compound formulated in a suitable vehicle.

Protocol:

-

Administer this compound or vehicle to the animals.

-

At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously.[10]

-

Immediately place the animal in an individual observation chamber.

-

Observe the animal for 30-45 minutes for the occurrence of generalized clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and body).[10][11]

-

Record the presence or absence of clonic seizures. Protection is defined as the absence of a clonic seizure.

-

Calculate the percentage of animals protected at each dose and determine the ED₅₀.

Amygdala Kindling Model

This is a model of focal epilepsy that progresses to secondarily generalized seizures, reflecting aspects of temporal lobe epilepsy.[12]

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Bipolar stimulating and recording electrodes.

-

Electrical stimulator.

-

EEG recording system.

-

This compound formulated in a suitable vehicle.

Protocol:

-

Surgery: Surgically implant a bipolar electrode into the basolateral amygdala of anesthetized rats using stereotaxic coordinates.[12]

-

Kindling Development: After a recovery period, deliver a subthreshold electrical stimulus (e.g., 200 µA, 50 Hz for 2 seconds) once or twice daily.[12][13] Continue stimulation until animals exhibit stable, fully kindled (Stage 4 or 5) seizures on the Racine scale for several consecutive stimulations.[14][15]

-

Drug Testing: In fully kindled rats, administer this compound or vehicle.

-

At the time of predicted peak effect, deliver the kindling stimulus.

-

Record the behavioral seizure severity using the Racine scale and the afterdischarge duration via EEG.[16][17] A significant reduction in seizure score and afterdischarge duration indicates anticonvulsant activity.[15]

Racine Scale for Seizure Severity: [14]

-

Stage 1: Facial clonus.

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling (loss of postural control).

Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model

GAERS rats are a genetic model of generalized absence epilepsy, characterized by spontaneous spike-and-wave discharges (SWDs) on the electroencephalogram (EEG).[18][19]

Materials:

-

Adult male GAERS rats.

-

EEG recording system with screw electrodes.

-

Stereotaxic apparatus.

-

This compound formulated in a suitable vehicle.

Protocol:

-

Surgery: Surgically implant EEG recording electrodes over the cortex of anesthetized GAERS rats.[20][21] A reference electrode is typically placed over the cerebellum.

-

Baseline EEG Recording: After recovery, record baseline EEG for a defined period (e.g., 2-4 hours) to quantify the number and duration of spontaneous SWDs. SWDs are typically 7-12 Hz and last for 1-65 seconds.[20][22]

-

Drug Administration: Administer this compound or vehicle.

-

Post-treatment EEG Recording: Record EEG for several hours post-administration to assess the effect of the compound on SWD frequency and duration.

-

Data Analysis: Quantify the total time spent in SWDs before and after treatment. A significant reduction indicates efficacy against absence seizures.

Conclusion

This compound has demonstrated robust anticonvulsant activity across a range of preclinical seizure models, supporting its development as a novel antiepileptic drug. Its unique mechanism of selectively targeting TARP γ-8-containing AMPA receptors offers the potential for broad efficacy with an improved safety profile, particularly concerning motor side effects. The protocols outlined in these application notes provide a framework for researchers to further investigate the anticonvulsant properties of this compound and similar compounds.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. scispace.com [scispace.com]

- 3. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forebrain-selective AMPA-receptor antagonism guided by TARP γ-8 as an antiepileptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. AMPA Receptors as a Molecular Target in Epilepsy Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 10. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 11. Mapping Loci for Pentylenetetrazol-Induced Seizure Susceptibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amygdala Kindling [bio-protocol.org]

- 15. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]

- 17. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]

- 18. benchchem.com [benchchem.com]

- 19. Spike-wave discharges in adult Sprague-Dawley rats and their implications for animal models of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Telemetric EEG and the Rat: A Guide For Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Spike-Wave Discharges in Adult Sprague-Dawley Rats and Their Implications for Animal Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Application of CERC-611 in Preclinical Pain Research: Technical Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CERC-611, also known as LY3130481, is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This selectivity for TARP γ-8-containing AMPA receptors, which are expressed in key pain pathways including the anterior cingulate cortex, somatosensory cortices, and the spinal cord, presents a promising therapeutic strategy for chronic pain. By selectively modulating excitatory neurotransmission in these circuits, CERC-611 aims to provide analgesic effects with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists.